molecular formula C14H17NO3S B2630026 2,6-Dimethylpyridine 4-methylbenzenesulfonate CAS No. 93471-41-1

2,6-Dimethylpyridine 4-methylbenzenesulfonate

Cat. No.: B2630026
CAS No.: 93471-41-1
M. Wt: 279.35
InChI Key: ZXFCGHQVBSUJLX-UHFFFAOYSA-N
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Scientific Research Applications

2,6-Dimethylpyridine 4-methylbenzenesulfonate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine 4-methylbenzenesulfonate involves the reaction of 2,6-dimethylpyridine with 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at room temperature and ensuring an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through crystallization or other suitable methods to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the corresponding amines .

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities . The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpyridine 4-methylbenzenesulfonate is unique due to its specific combination of the pyridine and sulfonate groups, which imparts distinct chemical properties. This uniqueness makes it valuable in various chemical reactions and industrial applications .

Properties

IUPAC Name

2,6-dimethylpyridine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.C7H8O3S/c1-6-4-3-5-7(2)8-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFCGHQVBSUJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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